2-(Tert-butylsulfonyl)ethanethioamide

Description

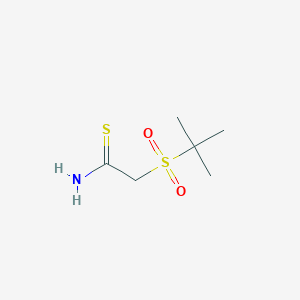

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylsulfonylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S2/c1-6(2,3)11(8,9)4-5(7)10/h4H2,1-3H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLXPMODUGFBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372563 | |

| Record name | (2-Methylpropane-2-sulfonyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-31-3 | |

| Record name | 2-[(1,1-Dimethylethyl)sulfonyl]ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylpropane-2-sulfonyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Tert-butylsulfonyl)ethanethioamide: Structure, Bonding, and Predicted Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, bonding characteristics, and predicted properties of 2-(Tert-butylsulfonyl)ethanethioamide. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established principles of organic chemistry and spectroscopy to offer a detailed theoretical framework. This includes a proposed synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR), and a discussion of its potential reactivity and biological significance based on its constituent functional groups: a thioamide and a sulfone. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and structurally related compounds.

Chemical Structure and Bonding

This compound possesses a unique combination of a bulky tert-butyl group, a sulfonyl group, and a thioamide functional group. The molecular formula is C₆H₁₃NO₂S₂ with a molecular weight of 195.31 g/mol .

Structure:

The core of the molecule consists of an ethanethioamide backbone. A tert-butylsulfonyl group is attached to the α-carbon relative to the thioamide.

Bonding Characteristics:

-

Tert-butyl Group: The C(CH₃)₃ group is a bulky, sterically hindering alkyl group. The carbon-carbon and carbon-hydrogen bonds are standard sp³-hybridized single bonds.

-

Sulfonyl Group (SO₂): The sulfur atom in the sulfonyl group is hexavalent and formally in a +6 oxidation state. It forms two single bonds to carbon and two double bonds to oxygen. The S-O bonds are highly polar with significant double bond character, and the O-S-O bond angle is expected to be approximately 119-120°, characteristic of sulfones. The sulfur atom is sp² hybridized.

-

Thioamide Group (C(S)NH₂): The thioamide functional group is planar. The carbon-sulfur bond is a double bond (C=S), and the carbon-nitrogen bond has significant double bond character due to resonance, which restricts rotation around the C-N bond. The nitrogen atom is sp² hybridized. The C=S bond is significantly longer and weaker than a C=O bond in an amide. Thioamides are known to be better hydrogen bond donors but weaker acceptors compared to their amide counterparts.[1]

Proposed Synthesis

A potential two-step synthesis is outlined below:

-

Synthesis of 2-(Tert-butylsulfonyl)acetonitrile: This intermediate can be prepared via nucleophilic substitution of a haloacetonitrile with a tert-butylsulfinate salt.

-

Thionation of 2-(Tert-butylsulfonyl)acetonitrile: The nitrile can then be converted to the primary thioamide using a source of hydrogen sulfide.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2-(Tert-butylsulfonyl)acetonitrile

-

Materials: Sodium tert-butylsulfinate, Chloroacetonitrile, Anhydrous Dimethylformamide (DMF).

-

Procedure: To a solution of sodium tert-butylsulfinate (1.0 eq) in anhydrous DMF, chloroacetonitrile (1.1 eq) is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-(tert-butylsulfonyl)acetonitrile.

Step 2: Synthesis of this compound

-

Materials: 2-(Tert-butylsulfonyl)acetonitrile, Hydrogen sulfide (gas or a suitable source like thioacetamide), Triethylamine, Methanol.

-

Procedure: 2-(Tert-butylsulfonyl)acetonitrile (1.0 eq) is dissolved in methanol containing triethylamine (catalytic amount). A steady stream of hydrogen sulfide gas is bubbled through the solution at room temperature for 6-12 hours.[2][3] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford this compound. Alternatively, Lawesson's reagent can be used for the thionation of the corresponding amide, which would first need to be synthesized from the nitrile.[4][5]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and comparison with analogous structures.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Justification |

| C(CH₃)₃ | ~1.4 | ~23 | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. The chemical shift is typical for a tert-butyl group attached to a sulfonyl moiety.[6][7] |

| C (CH₃)₃ | - | ~59 | The quaternary carbon of the tert-butyl group, shifted downfield due to the electron-withdrawing sulfonyl group. |

| SO₂-CH₂ | ~3.8 | ~55 | The methylene protons are alpha to both the sulfonyl and the thioamide groups, leading to a significant downfield shift. |

| C=S | - | ~200 | The carbon of a thioamide typically resonates at a very low field, often around 200 ppm.[8] |

| NH₂ | ~8.0 and ~8.5 | - | The two protons of the primary thioamide are non-equivalent due to restricted rotation around the C-N bond and will appear as two broad singlets. The chemical shifts are in the typical range for thioamide protons. |

Predicted Infrared (IR) Spectroscopy Data

Table 2: Predicted IR Absorption Frequencies (in cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group | Justification |

| 3350-3150 | Medium-Strong | N-H stretch | Primary Thioamide | Characteristic stretching vibrations for the NH₂ group in a thioamide.[9] |

| 2960-2870 | Medium | C-H stretch | Tert-butyl | Aliphatic C-H stretching vibrations. |

| ~1620 | Strong | N-H bend | Primary Thioamide | Scissoring vibration of the primary amine in the thioamide. |

| 1400-1600 | Strong | "Thioamide B" band (C-N stretch) | Thioamide | A characteristic strong band for thioamides, involving significant C-N stretching character.[10] |

| ~1365 | Strong | C-H bend | Tert-butyl | Symmetric deformation of the methyl groups in the tert-butyl group. |

| 1320-1280 | Strong | Asymmetric SO₂ stretch | Sulfone | A strong and characteristic absorption for the asymmetric stretching of the sulfonyl group.[11] |

| 1150-1120 | Strong | Symmetric SO₂ stretch | Sulfone | A strong and characteristic absorption for the symmetric stretching of the sulfonyl group.[11] |

| 700-800 | Medium | C=S stretch | Thioamide | The carbon-sulfur double bond stretch, which is generally weaker and at a lower frequency than a C=O stretch.[10] |

Reactivity and Potential Biological Activity

The chemical reactivity of this compound is dictated by the interplay of its sulfonyl and thioamide functional groups.

-

Thioamide Reactivity: The thioamide group can undergo reactions at both the nitrogen and sulfur atoms. The sulfur atom is nucleophilic and can be alkylated or oxidized. The nitrogen atom can also be alkylated or acylated. The thioamide can be hydrolyzed to the corresponding amide and eventually to the carboxylic acid under acidic or basic conditions.

-

Sulfone Reactivity: The sulfonyl group is generally stable and unreactive. However, the protons on the α-carbon are acidic due to the electron-withdrawing nature of both the sulfonyl and thioamide groups, making this position susceptible to deprotonation by a strong base, which could then be followed by reaction with an electrophile.

Potential Biological Activity:

Both sulfonamides and thioamides are well-known pharmacophores.

-

Sulfonamides: This class of compounds exhibits a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[12]

-

Thioamides: Thioamide-containing molecules have demonstrated diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][13]

The combination of both a sulfone and a thioamide moiety in this compound suggests that it could be a candidate for biological screening. The thioamide group can act as a bioisostere for an amide, potentially improving pharmacokinetic properties such as membrane permeability.[1] The sulfone group is a common feature in many bioactive molecules.[14]

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a robust theoretical framework for its chemical properties. The proposed structure and predicted spectroscopic data offer a valuable starting point for its synthesis and characterization. The analysis of its functional groups suggests a rich reactivity and a potential for biological activity, making it and its derivatives interesting targets for further investigation in medicinal chemistry and drug development. The hypothetical experimental protocols and predicted data presented herein should facilitate future research into this intriguing molecule.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-(tert-butylsulfonyl)ethanethioamide (CAS 175277-31-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for the compound 2-(tert-butylsulfonyl)ethanethioamide, identified by the CAS number 175277-31-3. The information is compiled from various chemical databases and literature sources to support research and development activities.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| CAS Number | 175277-31-3 | N/A |

| Chemical Name | This compound | N/A |

| Synonyms | 2-(tert-butylsulfonyl)thioacetamide, Ethanethioamide, 2-[(1,1-dimethylethyl)sulfonyl]- | [1] |

| Molecular Formula | C6H13NO2S2 | [1] |

| Molecular Weight | 195.3 g/mol | [1] |

| Physical State | Solid | N/A |

| Color | Pale yellow | N/A |

| Melting Point | 184 °C | [1] |

| Boiling Point | (Predicted) | N/A |

| Solubility | (Predicted) | N/A |

| pKa | (Predicted) | N/A |

| Storage Temperature | 2-8°C | [1] |

| Hazard Codes | Xi (Irritant), Xn (Harmful) | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducibility and validation of experimental results. Below are standard protocols that can be adapted for the characterization of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a crystalline solid.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the solid into the tube.

-

Sample Packing: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more precise measurement, set the heating rate to a slow and steady 1-2 °C/min, starting from a temperature approximately 15-20 °C below the expected melting point.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). This range is the melting point of the sample.

-

Replicate: For accuracy, perform the measurement in triplicate and report the average melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of a compound in water at a specific temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of water in a sealed flask. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid from the liquid phase, centrifuge the sample at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining undissolved microparticles, filter the aliquot through a suitable membrane filter (e.g., 0.22 µm).

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample and the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation: Determine the concentration of the compound in the saturated solution based on the calibration curve generated from the standard solutions. This concentration represents the aqueous solubility of the compound at the specified temperature.

Visualizations

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a solid organic compound like this compound.

References

The Tert-Butylsulfonyl Moiety: A Cornerstone of Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Application of Tert-Butylsulfonyl Compounds in Synthesis.

The introduction of the tert-butylsulfonyl group into the synthetic chemist's toolkit in the late 1990s marked a significant advancement in the construction of complex organic molecules. Its unique steric and electronic properties have led to the development of robust methodologies for amine protection and stereoselective alkene synthesis. This guide provides a comprehensive overview of the discovery, history, and key applications of tert-butylsulfonyl compounds, complete with detailed experimental protocols and quantitative data to aid in practical application.

Discovery and Early History

The widespread application of the tert-butylsulfonyl group in organic synthesis is a relatively recent development, with seminal reports emerging in the late 1990s. Prior to this, while alkanesulfonyl chlorides were known and utilized, the specific advantages of the sterically demanding tert-butyl variant had not been extensively explored. The late 1920s saw early studies on the solvolysis of arenesulfonyl chlorides, providing foundational knowledge for the reactivity of sulfonyl halides.[1] However, it was the innovative work of Sun and Weinreb in 1997 that introduced the N-tert-butylsulfonyl (Bus) group as a novel protecting group for amines, paving the way for its broader adoption.[2]

The N-tert-Butylsulfonyl (Bus) Group for Amine Protection

Sun and Weinreb reported the use of the N-tert-butylsulfonyl group as a protecting group for amines, prepared through a two-step procedure involving the reaction of an amine with tert-butylsulfinyl chloride, followed by oxidation.[2] This method provided N-Bus protected amines in excellent overall yields. A key advantage of the Bus group is its stability under various reaction conditions and its susceptibility to cleavage under specific acidic conditions, allowing for orthogonal protection strategies in complex syntheses.

Synthesis of N-tert-Butylsulfonyl Amines

The general procedure for the protection of an amine with the tert-butylsulfonyl group is a two-step process. First, the amine is reacted with tert-butylsulfinyl chloride to form an intermediate sulfinamide. This is then oxidized to the desired stable sulfonamide.

Experimental Protocol: General Procedure for the Preparation of N-tert-Butylsulfonamides

Step 1: Formation of N-tert-Butylsulfinamide

-

To a solution of the primary or secondary amine (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add a base such as triethylamine (1.2 equiv).

-

Slowly add a solution of tert-butylsulfinyl chloride (1.1 equiv) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tert-butylsulfinamide, which can be purified by chromatography if necessary.

Step 2: Oxidation to N-tert-Butylsulfonamide

-

Dissolve the crude N-tert-butylsulfinamide from the previous step in a suitable solvent mixture, such as acetonitrile and water.

-

Add an oxidizing agent, for example, a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·H₂O) followed by a stoichiometric amount of sodium periodate (NaIO₄).

-

Stir the reaction at room temperature for 4-12 hours until the oxidation is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford the pure N-tert-butylsulfonamide.

Deprotection of the N-Bus Group

The N-Bus group can be effectively removed under acidic conditions. Sun and Weinreb demonstrated cleavage using trifluoroacetic acid (TFA) with an anisole scavenger at room temperature.[2]

Experimental Protocol: Cleavage of the N-Bus Protecting Group

-

Dissolve the N-Bus protected amine (1.0 equiv) in a suitable solvent such as dichloromethane.

-

Add a scavenger, such as anisole (5.0 equiv), to the solution.

-

Add trifluoroacetic acid (TFA, 10-20 equiv) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a base and extracted to yield the free amine.

Quantitative Data for N-Bus Protection and Deprotection

| Amine Substrate | Protection Yield (%) | Deprotection Yield (%) | Reference |

| Benzylamine | 95 | 92 | [2] |

| (S)-Methyl benzylamine | 98 | 90 | [2] |

| Aniline | 92 | 88 | [2] |

| N-Methylaniline | 94 | 85 | [2] |

Logical Workflow for Amine Protection/Deprotection

Caption: General workflow for the protection of amines with the tert-butylsulfonyl (Bus) group and subsequent deprotection.

The Julia-Kocienski Olefination

A significant application of tert-butylsulfonyl compounds is in the Julia-Kocienski olefination, a modification of the classical Julia-Lythgoe olefination. This reaction provides a powerful and stereoselective method for the synthesis of alkenes from sulfones and carbonyl compounds. In 2000, Kocienski and coworkers introduced 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones as highly effective reagents for this transformation.[3] The use of TBT-sulfones often leads to high (E)-selectivity in the resulting alkenes. More recently, Ando and Takama have developed conditions using TBT-sulfones that favor the formation of (Z)-alkenes, particularly from ketones.[4][5]

General Mechanism

The Julia-Kocienski olefination proceeds via the deprotonation of the sulfone to form a carbanion, which then adds to a carbonyl compound. The resulting β-alkoxy sulfone undergoes a spontaneous Smiles rearrangement, followed by the elimination of sulfur dioxide and the tetrazolyl alkoxide to furnish the alkene.[6][7]

Reaction Pathway for Julia-Kocienski Olefination

Caption: Simplified mechanism of the Julia-Kocienski olefination using a TBT-sulfone.

Experimental Protocol for (Z)-Selective Olefination of Ketones

The following protocol is based on the work of Ando and Takama for the stereoselective synthesis of (Z)-alkenes from ketones.[4]

-

To a solution of the 1-tert-butyl-1H-tetrazol-5-yl alkyl sulfone (1.2 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add lithium hexamethyldisilazide (LiHMDS) (1.1 equiv, as a 1.0 M solution in THF) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add a solution of the ketone (1.0 equiv) in anhydrous THF dropwise.

-

Continue stirring the reaction mixture at -78 °C, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and concentration under reduced pressure, purify the crude product by column chromatography on silica gel to yield the desired alkene.

Quantitative Data for (Z)-Selective Julia-Kocienski Olefination of Ketones

| Ketone | Sulfone | Yield (%) | Z:E Ratio | Reference |

| Acetophenone | 1-tert-Butyl-1H-tetrazol-5-yl ethyl sulfone | 85 | 98:2 | [4] |

| Propiophenone | 1-tert-Butyl-1H-tetrazol-5-yl methyl sulfone | 91 | 99:1 | [4] |

| 4'-Methoxyacetophenone | 1-tert-Butyl-1H-tetrazol-5-yl ethyl sulfone | 88 | 97:3 | [4] |

| Cyclohexyl methyl ketone | 1-tert-Butyl-1H-tetrazol-5-yl ethyl sulfone | 75 | 93:7 | [5] |

Role in Medicinal Chemistry and Drug Development

While the tert-butylsulfonyl group is primarily a synthetic tool, its incorporation into molecules can influence their biological activity. The tert-butyl group can increase lipophilicity and metabolic stability.[8] The broader class of sulfonamides is a well-established pharmacophore found in numerous drugs. Although there is limited evidence of tert-butylsulfonyl compounds being specifically designed to target signaling pathways, the synthetic methodologies they enable are crucial for accessing novel chemical matter for drug discovery programs. For instance, the Julia-Kocienski olefination is a key step in the synthesis of many complex natural products and their analogues, which are then evaluated for their biological activities. The antioxidant and anti-inflammatory properties of some phenolic compounds containing tert-butyl groups have been noted, though this is a separate area of research from the synthetic applications of the tert-butylsulfonyl group itself.[9]

Conclusion

The discovery and development of tert-butylsulfonyl compounds have provided powerful and versatile tools for modern organic synthesis. The N-tert-butylsulfonyl group offers a robust method for amine protection, while tert-butylsulfonyl reagents, particularly 1-tert-butyl-1H-tetrazol-5-yl sulfones, have become indispensable for the stereoselective synthesis of alkenes via the Julia-Kocienski olefination. The detailed protocols and quantitative data presented in this guide are intended to facilitate the application of these important methodologies in research and development, particularly in the fields of medicinal chemistry and drug discovery. The continued exploration of the reactivity and applications of tert-butylsulfonyl compounds promises to yield further innovations in the construction of complex molecular architectures.

References

- 1. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of Ethanethioamide Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of ethanethioamide derivatives, compounds of significant interest in medicinal chemistry and drug development. Ethanethioamides, isosteres of amides, exhibit unique physicochemical properties that can lead to enhanced biological activity, metabolic stability, and novel mechanisms of action. This document details key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and provides explicit experimental protocols for the synthesis of these valuable compounds.

Core Synthetic Methodologies

The synthesis of ethanethioamide derivatives can be broadly categorized into three primary approaches: thionation of the corresponding acetamides, synthesis from nitriles, and multicomponent reactions such as the Willgerodt-Kindler reaction.

Thionation of N-Substituted Acetamides

The most direct route to N-substituted ethanethioamides is the thionation of the corresponding N-substituted acetamides. This method involves the replacement of the carbonyl oxygen with a sulfur atom using a variety of thionating agents.

Key Thionating Agents:

-

Lawesson's Reagent (LR): A mild and widely used reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is highly effective for the thionation of primary, secondary, and tertiary amides.[1][2] Reactions with LR often proceed under relatively mild conditions and provide good to excellent yields.[3][4]

-

Phosphorus Pentasulfide (P₄S₁₀): A classical and potent thionating agent, often requiring higher reaction temperatures compared to Lawesson's Reagent.[5]

-

PSCl₃/H₂O/Et₃N System: This combination offers a convenient, microwave-assisted, solvent-free, one-pot procedure for the preparation of N-substituted thioamides from acyl halides and amines.

Experimental Protocol: Thionation of N-Benzylacetamide using Lawesson's Reagent

This protocol describes the synthesis of N-benzylethanethioamide from N-benzylacetamide using Lawesson's Reagent.

Materials:

-

N-Benzylacetamide

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-benzylacetamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-benzylethanethioamide.

Table 1: Synthesis of N-Substituted Ethanethioamides via Thionation of Acetamides

| N-Substituent | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl | Lawesson's Reagent | Toluene | Reflux | 2-4 | 85-95 | [3] |

| Phenyl | Lawesson's Reagent | THF | Reflux | 3 | 92 | [4] |

| 4-Chlorophenyl | Lawesson's Reagent | Dioxane | 100 | 2 | 88 | [3] |

| Cyclohexyl | P₄S₁₀ | Pyridine | Reflux | 5 | 75 | [5] |

| Morpholinyl | PSCl₃/H₂O/Et₃N | Neat (Microwave) | 70-100 | 0.25 | 90 |

Synthesis from Acetonitrile

Primary ethanethioamide (thioacetamide) can be synthesized from acetonitrile through the addition of a sulfur source, most commonly hydrogen sulfide. This method can be performed under various conditions, including the use of catalysts.

Experimental Protocol: Synthesis of Ethanethioamide from Acetonitrile and Hydrogen Sulfide

This protocol is based on a patented method for the production of thioacetamide.

Materials:

-

Acetonitrile

-

Hydrogen Sulfide (gas)

-

Polymer-supported amine catalyst (e.g., Poly-DMAP resin)

-

Autoclave

Procedure:

-

Charge a one-liter autoclave with acetonitrile (500 mL) and a polymer-supported amine catalyst (10 g).

-

Stir the solution and heat to 110-130 °C.

-

Introduce hydrogen sulfide gas (1.0 mol) into the autoclave.

-

Maintain the temperature and monitor the pressure drop as the reaction proceeds. The reaction is typically complete within 2 to 18 hours.

-

After the reaction is complete, cool the reactor and discharge the mixture.

-

Filter the mixture to remove the catalyst. The filtrate is a solution of thioacetamide in acetonitrile. The product can be isolated by standard techniques such as crystallization.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful multicomponent reaction for the synthesis of thioamides from ketones, elemental sulfur, and a secondary amine, such as morpholine.[4] When applied to acetone, it can yield N-substituted ethanethioamide derivatives, although the reaction can sometimes lead to more complex products depending on the conditions.[4]

Experimental Protocol: Willgerodt-Kindler Reaction of Acetone with Sulfur and Morpholine

This protocol describes the general conditions for the Willgerodt-Kindler reaction.

Materials:

-

Acetone

-

Elemental Sulfur

-

Morpholine

-

Solvent (e.g., DMF or neat)

Procedure:

-

In a reaction vessel, combine acetone, elemental sulfur, and morpholine.

-

Heat the mixture under reflux. The reaction temperature and time can be varied to optimize the yield of the desired thiomorpholide product.[4]

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, cool the reaction mixture and work up as appropriate, which may involve extraction and purification by column chromatography or crystallization.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the general experimental workflows for the key synthetic methods described.

Ethanethioamide Derivatives in Drug Development

Ethanethioamide derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. The replacement of an amide's carbonyl oxygen with sulfur can significantly alter a molecule's properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability, which can in turn enhance its therapeutic potential.

Antimicrobial and Anticancer Potential

Several studies have highlighted the potential of thioamide-containing compounds as antimicrobial and anticancer agents.[6][7] The thioamide moiety can act as a pharmacophore that interacts with specific biological targets. For instance, some thioamide derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.[8] In the context of cancer, thioamide-containing molecules have been investigated as inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival.[9][10]

Mechanism of Action and Signaling Pathways

The precise mechanism of action of many ethanethioamide derivatives is an active area of research. As kinase inhibitors, they can interfere with signaling pathways that are often dysregulated in cancer cells. For example, inhibition of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR can block downstream signaling cascades crucial for tumor angiogenesis and cell proliferation.[11]

The diagram below illustrates a generalized signaling pathway that can be targeted by kinase inhibitors, a class of drugs to which some ethanethioamide derivatives belong.

This guide provides a foundational understanding of the synthesis and potential applications of ethanethioamide derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore this promising class of compounds in their drug discovery and development endeavors. Further investigation into the specific biological targets and mechanisms of action of novel ethanethioamide derivatives will undoubtedly unveil new therapeutic opportunities.

References

- 1. Lawesson's Reagent [organic-chemistry.org]

- 2. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | Encyclopedia MDPI [encyclopedia.pub]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

- 6. Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mode of action of closthioamide: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

theoretical studies on the molecular geometry of 2-(Tert-butylsulfonyl)ethanethioamide

An In-Depth Technical Guide on the Theoretical Molecular Geometry of 2-(Tert-butylsulfonyl)ethanethioamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific theoretical or experimental studies on the molecular geometry of this compound have been published. This guide, therefore, presents a theoretical framework based on well-established principles and extrapolates expected geometric parameters from published data on analogous molecules containing tert-butyl, sulfonyl, and thioamide functional groups. The methodologies described are standard protocols for determining the molecular structure of such small molecules.

Introduction

This compound is a molecule of interest that incorporates a bulky tert-butyl group, a polar sulfonyl group, and a thioamide moiety. Understanding its three-dimensional structure is critical for predicting its physicochemical properties, potential intermolecular interactions, and suitability for applications in drug design and materials science. The molecular geometry, including bond lengths, bond angles, and dihedral angles, dictates the molecule's conformational preferences and its ability to interact with biological targets or other molecules.

This document outlines the predicted molecular geometry of this compound based on Valence Shell Electron Pair Repulsion (VSEPR) theory and data from related compounds. It also provides detailed, generalized protocols for the two primary methods used to determine molecular geometry: single-crystal X-ray diffraction (an experimental approach) and Density Functional Theory (a computational approach).

Predicted Molecular Geometry

The geometry of this compound is determined by the spatial arrangement of its constituent functional groups.

-

Tert-butyl Group: The central carbon of the tert-butyl group is sp³ hybridized, leading to a tetrahedral arrangement with the three methyl groups and the sulfur atom.

-

Sulfonyl Group: The sulfur atom in the sulfonyl group is sp³ hybridized and bonded to two oxygen atoms and two carbon atoms, resulting in a distorted tetrahedral geometry. The high electronegativity of the oxygen atoms leads to significant bond polarity.

-

Thioamide Group: The thioamide functional group, R-C(=S)-NR₂, is known to be planar due to the partial double bond character of the C-N bond.[1] This planarity restricts rotation around the C-N bond.

Data Presentation: Expected Molecular Geometry Parameters

The following tables summarize the expected bond lengths and angles for this compound. These values are derived from studies on molecules containing similar functional groups and represent a baseline for theoretical and experimental investigation.

Table 1: Expected Bond Lengths

| Bond | Atom Pair | Hybridization | Expected Length (Å) | Reference / Analogy |

| Sulfonyl S=O | S=O | sp³-sp² | 1.43 - 1.44 | Based on sulfonamide crystal structures.[2] |

| Sulfonyl S-C | S-C(t-Bu) | sp³-sp³ | ~1.77 | Based on sulfonamide crystal structures.[2] |

| Sulfonyl S-C | S-C(ethyl) | sp³-sp³ | ~1.77 | General S-C bond lengths.[2] |

| Thioamide C=S | C=S | sp²-sp² | ~1.71 | Thioamides exhibit longer C=S bonds than C=O.[3][4] |

| Thioamide C-N | C-N | sp²-sp² | ~1.31 | Indicates significant double bond character.[1] |

| Thioamide C-C | C-C | sp²-sp³ | ~1.51 | Standard sp²-sp³ single bond. |

| Tert-butyl C-C | C-C | sp³-sp³ | ~1.54 | Standard sp³-sp³ single bond.[5] |

| C-H | C-H | sp³-s | 1.09 - 1.10 | General C-H bond lengths.[5] |

| N-H | N-H | sp²-s | ~1.01 | Typical N-H bond in amides/thioamides. |

Table 2: Expected Bond Angles

| Angle | Atom Triplett | Expected Angle (°) | Reference / Analogy |

| Sulfonyl O=S=O | O-S-O | ~119 | Repulsion between double bonds opens the angle.[2] |

| Sulfonyl O=S-C | O-S-C | ~108 | Distorted tetrahedral geometry.[2] |

| Sulfonyl C-S-C | C-S-C | ~105 | Distorted tetrahedral geometry.[2] |

| Thioamide S=C-N | S-C-N | ~122 | Planar sp² center. |

| Thioamide S=C-C | S-C-C | ~120 | Planar sp² center. |

| Thioamide N-C-C | N-C-C | ~118 | Planar sp² center. |

| Tert-butyl C-C-C | C-C-C | ~109.5 | Tetrahedral geometry.[6] |

| S-C-C (ethyl bridge) | S-C-C | ~109.5 | Tetrahedral geometry. |

Experimental & Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[7][8]

Methodology:

-

Crystal Growth: High-quality single crystals of this compound must be grown. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion using a binary solvent system.

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.[7]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotated, collecting a series of diffraction patterns at different orientations.

-

Structure Solution: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their anisotropic displacement parameters, and other structural parameters are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns converge.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Computational Protocol: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules, from which properties like the lowest energy geometry can be derived.[9][10]

Methodology:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software. The initial geometry can be based on standard bond lengths and angles or derived from force-field calculations.

-

Method Selection: A DFT functional and basis set are chosen. A common combination for organic molecules is the B3LYP functional with a Pople-style basis set like 6-311G(d,p). The choice depends on the desired balance between accuracy and computational cost.[10]

-

Geometry Optimization: An iterative calculation is performed where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule.[11] The calculation continues until the forces and energy changes between iterations fall below a defined convergence threshold.

-

Frequency Calculation: To verify that the optimized structure corresponds to a true energy minimum (and not a transition state), a frequency calculation is performed. A true minimum will have no imaginary frequencies. This step also provides thermodynamic data and simulated vibrational spectra (e.g., IR).

Caption: Workflow for DFT Geometry Optimization.

References

- 1. Thioamide - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of 4-methyl-N-propylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bond length - Wikipedia [en.wikipedia.org]

- 6. Butyl group - Wikipedia [en.wikipedia.org]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. rigaku.com [rigaku.com]

- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 10. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 11. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of 2-(Tert-butylsulfonyl)ethanethioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Tert-butylsulfonyl)ethanethioamide. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents predicted spectroscopic data based on the analysis of its constituent functional groups: the tert-butylsulfonyl group and the ethanethioamide moiety. Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided to facilitate further research and application in drug development and other scientific endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are derived from established chemical shift ranges and fragmentation patterns of analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ |

| ~3.5 | Singlet | 2H | -SO₂-CH₂- |

| ~8.0 - 9.5 | Broad Singlet | 2H | -C(S)NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~23 | -C(CH₃)₃ |

| ~60 | -C(CH₃)₃ |

| ~65 | -SO₂-CH₂- |

| ~200 | -C(S)NH₂ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium-Strong, Broad | N-H stretching (thioamide) |

| 2960 - 2870 | Medium | C-H stretching (tert-butyl) |

| ~1620 | Strong | N-H bending (thioamide) |

| 1400 - 1360 | Medium | C-H bending (tert-butyl) |

| ~1300 | Strong | Asymmetric SO₂ stretching |

| ~1130 | Strong | Symmetric SO₂ stretching |

| 1000 - 800 | Medium-Strong | C-N stretching (thioamide) |

| 800 - 600 | Medium | C-S stretching (thioamide) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 195 | [M]⁺ (Molecular Ion) |

| 138 | [M - C₄H₉]⁺ |

| 116 | [M - SO₂C₄H₉]⁺ |

| 76 | [C₂H₄NS]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the thionation of the corresponding amide, 2-(Tert-butylsulfonyl)acetamide, using Lawesson's reagent.[1][2][3][4][5]

Materials:

-

2-(Tert-butylsulfonyl)acetamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

-

Anhydrous toluene (or other suitable high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask, dissolve 2-(Tert-butylsulfonyl)acetamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution.[1]

-

Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C for toluene).[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting amide is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system to obtain the desired this compound.[1]

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7][8][9][10]

Sample Preparation:

-

Dissolve 5-20 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[8][10]

-

Transfer the solution to a 5 mm NMR tube.[9]

-

If necessary, filter the solution to remove any particulate matter.[8]

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum, typically with proton decoupling.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy [11][12][13][14][15]

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[14]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[14]

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.[14]

-

Place the KBr pellet in the sample holder and acquire the IR spectrum.[12]

3. Mass Spectrometry (MS) [16][17][18][19][20]

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[16]

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.[16][17]

-

Acquire the mass spectrum over a suitable m/z range.

-

If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.[21]

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for spectroscopic characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. Thioamide synthesis by thionation [organic-chemistry.org]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. web.uvic.ca [web.uvic.ca]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. depts.washington.edu [depts.washington.edu]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 17. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 18. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 19. acdlabs.com [acdlabs.com]

- 20. microbenotes.com [microbenotes.com]

- 21. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 2-(Tert-butylsulfonyl)ethanethioamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental parameter in pharmaceutical sciences. For a drug to be absorbed, it must be in solution at the site of absorption.[4][5] Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability and therapeutic failure.[3][4] Therefore, a thorough understanding of a compound's solubility in various solvents is essential for:

-

Formulation Development: Selecting appropriate vehicles for in vivo dosing and creating stable, effective drug products.[1][4][6]

-

Bioassay Performance: Ensuring that compound precipitation does not lead to inaccurate results in in vitro assays.[2][3]

-

Predicting Bioavailability: Assessing the potential for a drug's absorption from the gastrointestinal tract.[4][5]

This guide focuses on providing the experimental framework to determine the solubility of 2-(Tert-butylsulfonyl)ethanethioamide, a compound for which such data is not currently published.

Physicochemical Properties of this compound

While quantitative solubility data is unavailable, the known physicochemical properties of this compound are summarized in Table 1. These properties are essential for any experimental design involving the compound.

| Property | Value | Reference |

| Molecular Formula | C6H13NO2S2 | [1][7] |

| Molecular Weight | 195.3 g/mol | [1][7] |

| CAS Number | 175277-31-3 | [1][7] |

| Synonyms | 2-TERT-BUTYLSULFONYLTHIOACETAMIDE; 2-(T-BUTYLSULFONYL)ETHANETHIOAMIDE | [1][7] |

Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility is the saturation solubility of a compound at equilibrium.[6] The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended for obtaining precise data for this compound.[5][8]

Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF))

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[4]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours.[6][9]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[4][10]

The following diagram outlines the general workflow for this experimental protocol.

Data Presentation and Interpretation

The quantitative results from the experimental determination should be recorded in a structured format to allow for easy comparison.

Table 2: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Qualitative Classification |

| Ethanol | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Interpreted Value] |

| Methanol | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Interpreted Value] |

| Acetone | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Interpreted Value] |

| Acetonitrile | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Interpreted Value] |

| DMSO | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Interpreted Value] |

| THF | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Interpreted Value] |

The results can be interpreted using the United States Pharmacopeia (USP) descriptive terms for solubility, which provide a qualitative classification.

Table 3: USP Solubility Classifications

| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |

| Very soluble | < 1 |

| Freely soluble | 1 - 10 |

| Soluble | 10 - 30 |

| Sparingly soluble | 30 - 100 |

| Slightly soluble | 100 - 1,000 |

| Very slightly soluble | 1,000 - 10,000 |

| Insoluble | > 10,000 |

Source: Adapted from USP guidelines.[11]

High-Throughput Kinetic Solubility Assays

For earlier stages of drug discovery where a large number of compounds are screened, kinetic solubility assays offer a higher throughput alternative.[1][2] These methods, such as turbidimetric or UV-based assays, typically involve adding a concentrated DMSO stock solution of the compound to an aqueous or organic medium and measuring the concentration at which precipitation occurs.[1][2][7] While faster, kinetic solubility values may not always correlate directly with thermodynamic solubility but are invaluable for rapid compound assessment.[1][2]

The logical relationship for deciding between kinetic and thermodynamic assays is illustrated below.

Conclusion

While published solubility data for this compound is not available, this guide provides the necessary framework for its experimental determination. By following the detailed protocol for the shake-flask method, researchers can generate accurate and reliable thermodynamic solubility data. This information is indispensable for advancing the preclinical development of this compound, enabling informed decisions in formulation, bioassay design, and bioavailability prediction. The outlined methodologies and data interpretation standards will ensure a consistent and robust approach to characterizing this critical physicochemical property.

References

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. evotec.com [evotec.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. fda.gov [fda.gov]

- 9. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 10. pharmatutor.org [pharmatutor.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-(Tert-butylsulfonyl)ethanethioamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety manual. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols. The toxicological properties of this compound have not been fully investigated.

Introduction

2-(Tert-butylsulfonyl)ethanethioamide is a sulfur-containing organic compound with potential applications in chemical synthesis and drug discovery. Due to its chemical structure, which includes a sulfonyl group and a thioamide moiety, this compound warrants careful handling to mitigate potential health and safety risks in a laboratory setting. This guide provides a consolidated overview of the known safety precautions, handling procedures, and physical and chemical properties of this compound.

Hazard Identification and Classification

Based on available information, this compound is classified as an irritant. The GHS classifications and associated hazard statements are summarized below.

Table 1: GHS Classification

| Classification | Code | Description |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |

| Skin Irritation (Category 2) | H315 | Causes skin irritation. |

| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the handling and storage section of this guide.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

Table 2: Physical and Chemical Properties

| Property | Value |

| CAS Number | 175277-31-3 |

| Molecular Formula | C₆H₁₃NO₂S₂ |

| Molecular Weight | 195.3 g/mol [1][2] |

| Appearance | White crystalline solid[3] |

| Melting Point | 184 °C[2] |

| Solubility | No data available |

| Boiling Point | No data available |

| Density | No data available |

Safety and Handling Precautions

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

All work with this compound should be conducted in a certified chemical fume hood.[4] The following PPE is required:

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are essential. A face shield should be worn over the goggles when there is a significant risk of splashes.

-

Hand Protection: Double gloving is recommended. An inner nitrile glove (minimum 0.1 mm thickness) and an outer butyl rubber or neoprene glove (minimum 0.3 mm thickness) provide robust protection.[4] Gloves must be inspected prior to use and changed immediately upon contamination.[5]

-

Skin and Body Protection: A flame-resistant or 100% cotton lab coat must be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended.[4] Closed-toe shoes and long pants are mandatory.

-

Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Handling

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area, preferably a chemical fume hood.[5]

-

Avoid formation of dust and aerosols.[5]

-

Keep away from heat, sparks, and open flames.

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][6]

-

Store at 2-8°C for long-term stability.[2]

-

Store locked up.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Accidental Release and Disposal

Accidental Release

-

Evacuate personnel to safe areas.

-

Wear appropriate PPE as described in section 4.1.

-

Avoid dust formation.

-

Sweep up and shovel into a suitable, closed container for disposal. Do not let the product enter drains.[5]

Disposal

-

Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols and Workflows

As there are no specific published experimental protocols for this compound, a generalized workflow for handling a hazardous chemical powder is provided below. This workflow is intended as a general guideline and must be adapted to the specific requirements of your experiment.

References

- 1. mdpi.com [mdpi.com]

- 2. The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds | Ethiopian Journal of Science and Technology [ajol.info]

- 3. researchgate.net [researchgate.net]

- 4. SID 341560994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Study on the synthesis of thioamides from aldehyde N-tert-butylsulfinyl amide and sulfur in aqueous media | Journal of Military Science and Technology [en.jmst.info]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Stereoisomers of 2-(Tert-butylsulfonyl)ethanethioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential stereoisomerism in 2-(tert-butylsulfonyl)ethanethioamide. While devoid of traditional chiral centers, this molecule is expected to exhibit geometric isomerism due to restricted rotation around the carbon-nitrogen (C-N) bond of the thioamide functional group. This phenomenon, also known as E/Z isomerism, can lead to the existence of two distinct diastereomers. This document outlines the theoretical basis for this isomerism, provides detailed hypothetical experimental protocols for synthesis and characterization, and discusses methods for the potential separation of these isomers. All quantitative data are summarized in structured tables, and key conceptual workflows are illustrated with diagrams.

Introduction: Unveiling Stereoisomerism in Acyclic Sulfonyl Thioamides

Stereoisomerism plays a critical role in pharmacology and materials science, as different stereoisomers of a molecule can exhibit distinct biological activities and physical properties. The subject of this guide, this compound, possesses a unique combination of a bulky tert-butylsulfonyl group and a thioamide moiety. An initial analysis of its structure reveals no stereogenic carbon atoms. The sulfur atom in the sulfonyl group is tetrahedral but achiral due to the presence of two identical oxygen atoms.

However, the thioamide group is known to have a significant barrier to rotation around the C-N bond due to the contribution of a resonance structure that imparts partial double-bond character.[1] This restricted rotation can lead to the existence of stable E and Z geometric isomers, which are diastereomers. The energy barrier for this rotation in thioamides is generally higher than in their amide counterparts, making the isolation and characterization of individual isomers often feasible.[2][3]

This guide will delve into the theoretical and practical aspects of these potential stereoisomers.

Theoretical Framework: The Origin of E/Z Isomerism in this compound

The planarity of the thioamide group and the partial double bond character of the C-N bond are the key factors giving rise to E/Z isomerism. The resonance structures of a primary thioamide are depicted below:

Caption: Resonance delocalization in a primary thioamide group.

This resonance stabilization leads to a planar arrangement of the atoms of the thioamide group and a significant energy barrier to rotation around the C-N bond. For this compound, this results in two possible planar conformations, designated as the E and Z isomers.

Synthesis of this compound

The synthesis of this compound can be approached through several methods, with the thionation of the corresponding amide being a common strategy.

Experimental Protocol: Synthesis via Thionation of 2-(Tert-butylsulfonyl)acetamide

A widely used method for the synthesis of thioamides is the reaction of the corresponding amide with a thionating agent such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[4][5]

Materials:

-

2-(Tert-butylsulfonyl)acetamide

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(tert-butylsulfonyl)acetamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a mixture of E and Z isomers.

Caption: Workflow for the synthesis of this compound.

Characterization and Quantitative Analysis of E/Z Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the identification and quantification of E/Z isomers of thioamides.[6] The different spatial arrangement of the substituents around the C-N bond leads to distinct chemical shifts for the protons and carbons near the thioamide group.

Experimental Protocol: NMR Spectroscopic Analysis

Instrumentation:

-

400 MHz NMR Spectrometer

Procedure:

-

Prepare a solution of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

To confirm the through-space proximity of protons and aid in the assignment of the E and Z isomers, perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Exchange Spectroscopy (EXSY) experiment.[1][7]

-

For quantitative analysis, integrate the signals corresponding to the distinct protons of the E and Z isomers in the ¹H NMR spectrum.

Expected Spectroscopic Data

The following table summarizes the expected ¹H NMR chemical shifts for the E and Z isomers of this compound based on typical values for primary thioamides. The protons of the thioamide NH₂ group are diastereotopic and are expected to show separate signals.

| Proton | E Isomer (δ, ppm) | Z Isomer (δ, ppm) |

| C(S)NH ₐ | ~7.5 - 8.5 | ~7.0 - 8.0 |

| C(S)NH ₑ | ~9.0 - 10.0 | ~8.5 - 9.5 |

| S-CH ₂-C(S) | ~3.8 - 4.2 | ~3.6 - 4.0 |

| (CH₃)₃C- | ~1.3 - 1.5 | ~1.3 - 1.5 |

| Table 1: Predicted ¹H NMR Chemical Shifts for E/Z Isomers of this compound. |

Determination of Rotational Barrier

Variable-temperature (VT) NMR spectroscopy can be employed to determine the energy barrier for the interconversion of the E and Z isomers. By monitoring the coalescence of the distinct NMR signals of the two isomers as the temperature is increased, the Gibbs free energy of activation (ΔG‡) for the C-N bond rotation can be calculated.[8]

| Parameter | Typical Value for Acyclic Thioamides |

| Coalescence Temperature (Tc) | 50 - 100 °C |

| Rotational Energy Barrier (ΔG‡) | 18 - 25 kcal/mol |

| Table 2: Typical Parameters for C-N Bond Rotation in Thioamides. |

Separation of E/Z Stereoisomers

The separation of the E and Z diastereomers can be achieved using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[9][10] Although these are geometric isomers and not enantiomers, the different three-dimensional shapes of the E and Z isomers can lead to differential interactions with a chiral stationary phase, enabling their separation.

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based CSP)

Procedure:

-

Dissolve the mixture of E and Z isomers in a suitable solvent.

-

Screen various mobile phases (e.g., mixtures of hexane/isopropanol or hexane/ethanol) to achieve optimal separation.

-

Inject the sample onto the chiral column and monitor the elution profile with the UV detector.

-

Collect the separated fractions corresponding to each isomer.

-

Confirm the purity of the separated isomers by re-injection and NMR analysis.

Caption: Logical workflow for the separation of E/Z isomers.

Conclusion

This compound, while lacking a traditional chiral center, is predicted to exist as a pair of stable E/Z geometric isomers due to the high rotational barrier of the thioamide C-N bond. This technical guide has provided a detailed theoretical and practical framework for the synthesis, characterization, and separation of these potential stereoisomers. The methodologies described are based on well-established principles and experimental procedures for analogous compounds. For drug development professionals and researchers, the understanding and ability to isolate these distinct stereoisomers are crucial, as they may exhibit different biological activities and pharmacokinetic profiles. Further experimental investigation on this specific molecule is warranted to confirm these predictions and fully elucidate the properties of its individual stereoisomers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. chromatographyonline.com [chromatographyonline.com]